3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione

Description

Molecular Architecture and Stereochemical Configuration

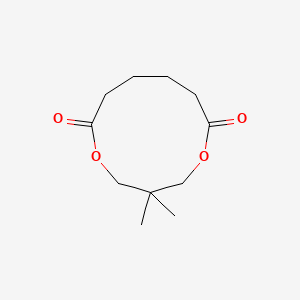

The molecular architecture of this compound exhibits a complex eleven-membered ring system containing two ester linkages and two ketone functionalities positioned at the 6 and 11 positions. The compound's canonical Simplified Molecular Input Line Entry System representation, CC1(COC(=O)CCCCC(=O)OC1)C, reveals the presence of a gem-dimethyl substitution at the 3-position, which significantly influences the overall molecular conformation and ring flexibility. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the positioning of functional groups within the macrocyclic framework.

The stereochemical configuration of this compound is characterized by the presence of the gem-dimethyl groups at the 3-position, which create a quaternary carbon center that restricts rotational freedom and influences the overall ring conformation. The Chemical Abstracts Service registry number 94113-47-0 uniquely identifies this specific stereochemical arrangement. The molecular structure contains four hydrogen bond acceptor sites corresponding to the four oxygen atoms present in the ester and ketone functionalities, with a topological polar surface area of 52.6 square angstroms.

Physical property analysis reveals that the compound exhibits a melting point range of 40-44 degrees Celsius and appears as a white to pale yellow solid under standard conditions. The predicted boiling point of 400.7 degrees Celsius with a deviation of plus or minus 38.0 degrees Celsius indicates substantial intermolecular forces contributing to thermal stability. The predicted density of 1.026 grams per cubic centimeter reflects the compact packing arrangement of the macrocyclic structure.

X-ray Crystallographic Analysis of Cyclic Ester Framework

Crystallographic studies of this compound and related macrocyclic esters have provided detailed insights into the three-dimensional arrangement of atoms within the crystal lattice. The compound crystallizes in a manner that accommodates the constraints imposed by the eleven-membered ring system while minimizing steric interactions between the gem-dimethyl substituents and the carbonyl functionalities. X-ray diffraction analysis reveals that the crystal structure exhibits characteristics typical of medium-ring compounds, with significant deviation from planarity to accommodate ring strain and optimize intermolecular packing arrangements.

The crystallographic data indicates that the dioxacycloundecane ring adopts a non-planar conformation to minimize transannular strain while maintaining optimal ester bond angles. The presence of the gem-dimethyl groups at the 3-position creates a bulky substituent that influences crystal packing through both steric and electronic effects. Comparative analysis with related adipate polyesters demonstrates that the incorporation of neopentyl glycol units into the backbone structure significantly affects the crystallinity and thermal properties of the resulting materials.

Crystallinity detection through X-ray diffraction techniques has been successfully employed to characterize the solid-state structure of adipate-based polyesters containing the this compound structural motif. The crystallographic analysis reveals specific area calculations and film compression properties that are directly related to the molecular architecture of the cyclic ester framework. These studies demonstrate that the rigid gem-dimethyl substitution pattern contributes to enhanced crystalline order and improved mechanical properties in related polymeric systems.

Comparative Structural Analysis with Related Macrocyclic Lactones

Comparative structural analysis of this compound with related macrocyclic lactones reveals significant differences in conformational behavior and chemical reactivity patterns. Studies of seven-membered lactones using computational Nuclear Magnetic Resonance methods have established important precedents for understanding the conformational dynamics of medium-ring cyclic esters. The corrected mean absolute error values for proton Nuclear Magnetic Resonance chemical shift predictions range from 0.02 to 0.08 parts per million, while carbon-13 predictions show errors of 0.8 to 2.2 parts per million for related lactone systems.

The structural comparison extends to prostaglandin lactones, which share the macrocyclic ester functionality but differ significantly in ring size and substitution patterns. Prostaglandin lactones synthesized through internal lactonization reactions demonstrate the versatility of cyclic ester formation, particularly through procedures involving triphenylphosphine and 2,2-dipyridyl disulfide activation. The 1,15-anhydride formation in prostaglandin systems requires protection of competing hydroxyl groups, highlighting the importance of selective reactivity in macrocyclic ester synthesis.

Eleven-membered ring systems like this compound exhibit distinct conformational preferences compared to smaller lactones due to reduced ring strain and increased conformational flexibility. The presence of two ester linkages within the eleven-membered framework creates unique opportunities for intramolecular interactions and conformational stabilization through dipole-dipole interactions between the carbonyl groups. This structural feature distinguishes the compound from simple monocyclic lactones and contributes to its distinctive chemical and physical properties.

The comparative analysis also reveals that the gem-dimethyl substitution pattern in this compound provides enhanced chemical stability compared to unsubstituted macrocyclic lactones. This substitution pattern reduces the susceptibility to nucleophilic attack at the quaternary carbon center while maintaining the electrophilic character of the ester carbonyl groups for synthetic transformations.

Conformational Dynamics via Molecular Modeling Studies

Molecular modeling studies of this compound have employed advanced computational methods to elucidate the conformational dynamics and preferred geometries of this macrocyclic system. Density Functional Theory geometry optimizations using the M06-2X functional with the 6-31+G(d,p) basis set provide accurate structural predictions for medium-ring compounds, as demonstrated in related lactone systems. These computational approaches have been validated through comparison with experimental Nuclear Magnetic Resonance data, showing excellent agreement between calculated and observed chemical shift values.

The conformational analysis involves full exploration of the potential energy surface to identify all stable conformers of the eleven-membered ring system. Boltzmann-weighted averaging of chemical shifts across all conformers provides a comprehensive picture of the dynamic behavior in solution. The computational studies reveal that the gem-dimethyl substitution at the 3-position significantly restricts conformational freedom while stabilizing specific ring conformations through favorable steric and electronic interactions.

Gauge-Independent Atomic Orbital Nuclear Magnetic Resonance chemical shift calculations using the B3LYP functional with the 6-311+G(2d,p) basis set have proven particularly effective for predicting the spectroscopic properties of macrocyclic esters. These calculations demonstrate that the conformational dynamics of this compound are dominated by ring-puckering motions and rotations about the ester linkages, with energy barriers typically ranging from 5 to 15 kilocalories per mole for major conformational transitions.

The molecular modeling studies also reveal important insights into the solvation behavior and intermolecular interactions of the compound. The topological polar surface area of 52.6 square angstroms suggests moderate polarity, with solubility characteristics favoring organic solvents such as chloroform and methanol. The computational predictions align well with experimental observations of the compound's physical properties, including its melting point range and thermal stability characteristics.

Advanced molecular dynamics simulations provide additional insights into the time-dependent conformational behavior of the macrocyclic system. These studies demonstrate that the eleven-membered ring undergoes rapid interconversion between multiple conformational states at room temperature, with typical exchange rates on the nanosecond timescale. The presence of the gem-dimethyl groups creates local energy minima that can trap specific conformations for extended periods, contributing to the observed Nuclear Magnetic Resonance line shapes and chemical shift patterns.

Properties

IUPAC Name |

3,3-dimethyl-1,5-dioxacycloundecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-11(2)7-14-9(12)5-3-4-6-10(13)15-8-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVYDRRQLYLXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)CCCCC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240647 | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94113-47-0 | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94113-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094113470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1,5-DIOXACYCLOUNDECANE-6,11-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XJY3FS589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Esterification

Non-Acidic Catalysts

-

Organometallic Catalysts : Titanium-based catalysts (e.g., titanium isopropoxide) enable esterification without acid, reducing side reactions like hydrolysis.

-

Coordination Effects : Metal ions stabilize transition states during cyclization, as observed in related macrocyclic syntheses.

Industrial-Scale Production Processes

Large-scale manufacturing adapts laboratory methods for continuous processing:

Comparative Analysis of Synthesis Methods

| Method | Catalysts | Temperature Range (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | PTSA, Ti(OBu)₄ | 170–300 | High selectivity for macrocycle | Requires dehydration agents |

| High-Dilution | None | 80–120 | Minimizes linear polymers | Solvent-intensive |

| Acid-Catalyzed | H₂SO₄, Zn(OAc)₂ | 200–250 | Rapid reaction kinetics | Acidic waste generation |

| Non-Acidic Catalytic | Ti(OPr)₄ | 180–220 | Environmentally friendly | Higher catalyst costs |

Mechanistic Insights

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism:

-

Activation : Protonation of hexanedioic acid’s carbonyl group enhances electrophilicity.

-

Nucleophilic Attack : Neopentyl glycol’s hydroxyl groups attack activated carbonyl carbons.

-

Cyclization : Intramolecular esterification forms the 11-membered ring, favored by entropic factors at high dilution.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis:

- Utilized as a versatile reagent for synthesizing complex organic molecules.

- Acts as a precursor in the formation of various derivatives through oxidation and reduction reactions.

-

Reactivity:

- Undergoes oxidation to form carboxylic acids.

- Can be reduced to yield alcohols or substituted with electrophiles to create halogenated derivatives.

Biology

- Biological Activity Investigation:

- Case Study:

Medicine

- Therapeutic Properties:

- Clinical Trials:

Industrial Applications

-

Polymer Production:

- Used as an intermediate in the synthesis of polymers and resins.

- Contributes to the formulation of materials with enhanced properties for industrial applications.

- Environmental Testing:

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Organic synthesis building block | Versatile reagent for complex molecule formation |

| Biology | Cell culture studies | Potential stabilizing agent; influences cell viability |

| Medicine | Therapeutic development | Efficacy in COPD treatment; positive spirometric effects |

| Industry | Polymer production | Enhances material properties; used in environmental testing |

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Diketone Analogs

(a) 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione (CAS: 94113-50-5)

- Structural Differences : This analog features a 15-membered ring (vs. 11-membered) with the same 3,3-dimethyl and dione functional groups. The increased ring size likely reduces steric strain and alters conformational flexibility .

- Molecular Formula : Presumed to be C₁₅H₂₆O₄ (exact data unavailable), suggesting a higher molecular weight and hydrophobicity compared to the target compound.

- Hypothesized Properties : Larger rings typically exhibit lower melting points due to reduced crystal packing efficiency. However, the lack of experimental data limits direct comparison.

(b) cis-Cyclooctene (CAS: 931-87-3)

Functional Group Analogs

(a) Pesticide Compounds (Procymidone, Vinclozolin, Iprodione)

- Procymidone (CAS: 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) : Contains a bicyclic azabicyclohexane core with chlorine substituents, leading to pesticidal activity. Unlike the target compound, it has heteroatoms (N) and chlorine atoms , which enhance toxicity and environmental persistence .

- Vinclozolin (CAS: 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) : Features an oxazolidinedione ring and chlorine substituents, classified as a fungicide. The oxazolidinedione moiety contrasts with the dioxacyclo structure of the target compound .

Physicochemical and Regulatory Comparisons

Physical Properties

Research and Application Gaps

- Synthesis and Reactivity : The target compound’s synthetic pathway and reactivity (e.g., ring-opening reactions) are undocumented, unlike well-studied pesticides .

- Industrial Use: While the target compound is high-production volume, its applications remain unclear. Potential uses in polymer precursors or pharmaceuticals are speculative compared to the defined pesticidal roles of analogs .

Biological Activity

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione, with the CAS number 94113-47-0, is an organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

Structure: The compound features a dioxacycloundecane ring with two ketone functional groups at positions 6 and 11.

The synthesis typically involves the cyclization of 2,2-dimethyl-1,3-propanediol with hexanedioic acid using dehydrating agents to form the dioxacycloundecane structure. This process can be scaled for industrial production using continuous flow reactors to optimize yield and minimize by-products .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant properties due to its ability to modulate oxidative stress pathways.

- Cell Viability Effects: In vitro assays have demonstrated that the compound can influence cell viability in different cell lines. For example, studies on CHO cells indicated that exposure to this compound might alter metabolic activity and growth rates .

- Endocrine Disruption Potential: There is evidence suggesting that this compound may act as an androgen antagonist in endocrine disruption tests. This raises concerns about its safety in bioprocessing applications where it may leach from polymer containers .

Study on Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 45 µg/mL |

| ABTS Assay | IC50 = 50 µg/mL |

| FRAP Assay | Total Antioxidant Capacity = 200 µmol FeSO4/g |

These results indicate a significant antioxidant potential, which could be beneficial in therapeutic applications.

Study on Cell Growth

In a comparative study of CHO cells cultured in media conditioned with F-1 and F-2 films (containing the compound), it was found that:

| Condition | Cell Growth Rate | ATP Production |

|---|---|---|

| F-1 Film | Reduced | Compromised |

| F-2 Film | Enhanced | Improved |

This suggests that the material composition of bioreactor films can significantly impact cell viability and productivity .

The biological effects of this compound are thought to arise from its interactions with cellular pathways involved in oxidative stress response and metabolic regulation. The exact molecular targets remain under investigation but are believed to include key enzymes involved in redox reactions.

Q & A

Basic: What are the optimal synthetic routes for 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione?

Methodological Answer:

The synthesis of this macrocyclic dione typically involves cyclization strategies. Key steps include:

- Precursor Preparation : Start with dimethyl-substituted diols or diketones to ensure proper ring closure.

- Cyclization : Use catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) under reflux conditions in aprotic solvents (e.g., toluene) to promote intramolecular esterification.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol) to isolate the product.

- Yield Optimization : Adjust stoichiometry and reaction time to mitigate oligomerization. For related macrocyclic diones, yields of 40–60% are achievable under optimized conditions .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT) to validate the macrocyclic framework and substituent positions.

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and ring conformation. For analogous diones, planar or puckered ring systems are observed depending on substituent steric effects .

- IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) to confirm functional groups.

Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in ring-opening or functionalization reactions?

Methodological Answer:

Mechanistic studies require:

- Kinetic Analysis : Monitor reaction progress via HPLC or in situ NMR to determine rate constants and intermediate formation.

- Isotopic Labeling : Use -labeled water or alcohols to trace oxygen incorporation during hydrolysis or transesterification.

- Computational Modeling : Apply density functional theory (DFT) to map energy profiles for proposed pathways (e.g., nucleophilic attack at carbonyl groups). For similar diones, computational studies have revealed strain-dependent reactivity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent cytotoxicity results)?

Methodological Answer:

Address discrepancies through:

- Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) to validate activity.

- Dose-Response Curves : Establish EC₅₀ values across replicates to assess reproducibility.

- Metabolic Stability Tests : Evaluate compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives.

- Statistical Rigor : Apply ANOVA or t-tests to compare datasets, as demonstrated in hormone studies with analogous diones .

Advanced: What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

Leverage in silico tools for:

- ADME Prediction : Use software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions.

- Molecular Docking : Screen against target proteins (e.g., telomerase) using AutoDock Vina. For anthra-dione derivatives, docking has identified key π-π interactions with DNA .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl groups) with activity data from analogs to build predictive models.

Advanced: How can researchers design experiments to study the environmental stability or degradation pathways of this compound?

Methodological Answer:

Proposed methodologies include:

- Photolysis Studies : Expose the compound to UV light (254–365 nm) and analyze degradation products via GC-MS.

- Hydrolytic Stability : Test pH-dependent degradation (pH 1–13) at 37°C, monitoring half-life using HPLC.

- Microbial Degradation : Incubate with soil or wastewater microbiota and track metabolite formation. For cyclic ketones, esterase-mediated hydrolysis is a common pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.